molecular formula C₂₀H₂₆D₆ClNO₄ B1148311 Vernakalant-d6 Hydrochloride CAS No. 866455-16-5

Vernakalant-d6 Hydrochloride

Cat. No.: B1148311
CAS No.: 866455-16-5
M. Wt: 391.96
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vernakalant-d6 Hydrochloride is a deuterium-labeled version of Vernakalant, an antiarrhythmic medication used primarily for the rapid conversion of atrial fibrillation to sinus rhythm. This compound is particularly useful in pharmacokinetic studies due to its stable isotopic labeling, which allows for precise tracking and quantification during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Vernakalant-d6 Hydrochloride involves several key steps:

    Starting Material: The synthesis begins with the substrate (1R,2R)-2-(3,4-dimethoxyphenethyloxy)cyclohexylamine.

    Cyclization Reaction: An alkaline reagent is added to the substrate in a solvent, followed by the addition of an epoxy compound.

    Formation of Hydrochloride Salt: The resulting Vernakalant solution is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

The industrial production of Vernakalant Hydrochloride follows a similar synthetic route but is optimized for higher yield and efficiency. The process avoids the use of heavy metals, making it suitable for the development of both oral and injectable formulations .

Chemical Reactions Analysis

Types of Reactions

Vernakalant-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Mechanism

Vernakalant acts as a mixed blocker of potassium and sodium channels, with a particular selectivity for atrial tissue. The primary mechanisms include:

  • Potassium Channel Blockade : Vernakalant selectively inhibits several potassium currents, including the ultra-rapidly activating potassium current (IKur), which plays a crucial role in atrial repolarization. This blockade results in a mild prolongation of the QT interval, which normalizes quickly after infusion cessation .
  • Sodium Channel Inhibition : The compound also inhibits sodium channels, particularly during high heart rates typical of AF. Its affinity for activated sodium channels increases with heart rate, enhancing its efficacy during episodes of AF .

Treatment of Atrial Fibrillation

Vernakalant-d6 hydrochloride is primarily indicated for the pharmacological cardioversion of recent-onset AF. Clinical trials have demonstrated its effectiveness:

  • Conversion Rates : In randomized clinical trials, vernakalant has shown significantly higher conversion rates to sinus rhythm compared to placebo (up to 61% vs. 5%) .
  • Rapid Action : The median time to conversion was reported as approximately 14 minutes in clinical settings .

Maintenance of Sinus Rhythm

Research is ongoing regarding the long-term use of vernakalant for maintaining sinus rhythm in patients with recurrent AF:

  • Oral Formulation Trials : Studies are evaluating oral formulations of vernakalant for long-term management, with preliminary results indicating potential benefits in maintaining sinus rhythm over extended periods .

Safety Profile and Side Effects

This compound is generally well tolerated, with most adverse effects being mild or moderate. Common side effects include:

  • Dysgeusia (altered taste sensation)
  • Hypotension
  • Paresthesias (tingling sensations)
  • Nausea

Serious adverse events are rare but can include cardiovascular complications such as bradycardia or hypotension .

Comparative Efficacy

In comparative studies against other antiarrhythmic agents like amiodarone, vernakalant has demonstrated superior efficacy in converting AF to sinus rhythm within short time frames. For instance, in a study comparing intravenous vernakalant to amiodarone, 51.7% of patients achieved sinus rhythm within 90 minutes using vernakalant compared to only 5.2% with amiodarone .

Table 1: Summary of Clinical Trials Involving this compound

Study NamePopulationInterventionConversion RateTime to Conversion
ACT I-IVPatients with recent-onset AFIntravenous Vernakalant vs Placebo61% vs 5%14 min
AVRO TrialPatients with recent-onset AFIntravenous Vernakalant vs Amiodarone51.7% vs 5.2%90 min
Oral Therapy TrialPatients with recurrent AFOral VernakalantTBDTBD

Mechanism of Action

Vernakalant-d6 Hydrochloride exerts its effects by blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner. It also inhibits the late sodium current, which affects intra-atrial conduction. This blockade enhances the onset of drug action, particularly at higher heart rates, as the affinity of Vernakalant for sodium channels increases .

Comparison with Similar Compounds

Similar Compounds

    Amiodarone: Another antiarrhythmic drug used for the treatment of atrial fibrillation.

    Ibutilide: A class III antiarrhythmic agent used for the conversion of atrial fibrillation and flutter to sinus rhythm.

Uniqueness

Vernakalant-d6 Hydrochloride is unique due to its selective action on atrial-specific potassium currents, which prolongs the atrial action potential without significantly affecting the ventricular refractory period. This selectivity reduces the risk of proarrhythmic effects commonly associated with other antiarrhythmic agents .

Biological Activity

Vernakalant-d6 hydrochloride is a deuterated form of vernakalant, an antiarrhythmic drug primarily used for the rapid conversion of atrial fibrillation (AF) to normal sinus rhythm (NSR). This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, safety profile, and pharmacokinetics.

Vernakalant acts as an atrial-selective antiarrhythmic agent by blocking various ion channels involved in the cardiac action potential. Its primary mechanisms include:

  • Sodium Channel Blockade : Vernakalant inhibits voltage-gated sodium channels (Nav1.5), affecting both the depolarization phase and intra-atrial conduction. This blockade is frequency-dependent, meaning it becomes more effective at higher heart rates .
  • Potassium Channel Inhibition : It selectively blocks potassium channels such as Kv1.5 and Kv4.3, which are crucial for atrial repolarization. This action prolongs the refractory period in atrial tissue while minimally affecting ventricular repolarization .
  • Refractory Period Prolongation : By prolonging atrial refractoriness and AV nodal conduction, vernakalant can effectively convert AF to NSR .

Clinical Efficacy

Vernakalant has been evaluated in multiple clinical trials for its effectiveness in converting AF to NSR. Key findings include:

  • Phase III Trials : In a randomized controlled trial comparing vernakalant to amiodarone, vernakalant demonstrated a significantly higher conversion rate to NSR within 90 minutes (51.7% vs. 5.2%, p < 0.0001) . The median time to conversion was approximately 11 minutes.
StudyConversion RateMedian Time to Conversion
Vernakalant (vs Amiodarone)51.7%11 minutes
Placebo5.2%N/A
  • Real-World Studies : Post-marketing studies have shown that vernakalant achieves conversion rates of up to 84.5% when AF onset is ≤48 hours, with a mean conversion time of about 9 minutes .

Safety Profile

The safety profile of this compound is generally favorable, although some adverse effects have been noted:

  • Common Adverse Events : The most frequently reported side effects include dysgeusia (altered taste), sneezing, hypotension, and bradycardia. Serious adverse events are rare but can include complete atrioventricular block and cardiogenic shock .
Adverse EventIncidence Rate
Dysgeusia6.9%
Sneezing3.4%
Hypotension1.2%
  • Proarrhythmic Potential : While the incidence of proarrhythmic events is low, there is a noted increase in atrial flutter shortly after administration (8.6% vs. 0.9% with amiodarone) .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate rapid absorption and elimination:

  • Absorption : Peak plasma concentrations occur shortly after a 10-minute intravenous infusion.
  • Half-Life : The elimination half-life ranges from approximately 3 hours in extensive metabolizers to about 5.5 hours in poor metabolizers due to genetic variability in CYP2D6 metabolism .
  • Volume of Distribution : Approximately 2 L kg2\text{ L kg} with low protein binding (53-63%) observed at therapeutic concentrations .

Case Studies

Several case studies have highlighted the practical application of vernakalant in clinical settings:

  • Case Study A : A patient with recent-onset AF was treated with vernakalant and converted to NSR within 10 minutes without significant side effects.
  • Case Study B : A cohort study involving patients with AF lasting less than 48 hours reported an overall conversion rate of 86%, reinforcing the drug's efficacy in acute settings.

Q & A

Basic Research Questions

Q. What is the recommended methodology for synthesizing and characterizing Vernakalant-d6 Hydrochloride in deuterium-labeled form?

this compound is synthesized via deuterium incorporation at specific positions, typically using hydrogen-deuterium exchange reactions under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium substitution ratios and high-resolution mass spectrometry (HRMS) to verify molecular integrity. Purity assessment (>98%) is performed using reverse-phase HPLC with UV detection (λ = 254 nm) and ion chromatography for chloride quantification . Researchers should cross-validate results with isotopic purity certificates from suppliers to ensure batch consistency.

Q. How should researchers design in vitro experiments to evaluate this compound’s selectivity for cardiac ion channels?

Use patch-clamp electrophysiology in transfected HEK-293 cells expressing human atrial-specific ion channels (e.g., Kir3.1/3.4, Kv1.5). Include control experiments with non-deuterated Vernakalant to assess isotopic effects. Dose-response curves (0.1–100 µM) should quantify IC50 values, with statistical analysis (e.g., GraphPad Prism) to compare potency shifts. Ensure validation with reference inhibitors (e.g., Dofetilide for hERG channels) to confirm assay specificity .

Q. What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?

Employ LC-MS/MS with deuterated internal standards (e.g., Vernakalant-d6 itself) to minimize matrix effects. Use a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate the method per ICH M10 guidelines for sensitivity (LLOQ ≤1 ng/mL), accuracy (85–115%), and precision (CV ≤15%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across ion channel subtypes?

Discrepancies may arise from differences in experimental models (e.g., heterologous expression systems vs. primary cardiomyocytes) or voltage protocols. Perform meta-analysis of published datasets using tools like Cochran’s Q-test to assess heterogeneity. Replicate conflicting studies under standardized conditions (e.g., temperature, pH) and include positive controls. For example, Kir4.1 inhibition (IC50 = 0.97 µM) may vary due to channel heteromerization with Kir5.1 subunits .

Q. What strategies optimize this compound’s metabolic stability in hepatic microsomal assays while minimizing deuterium loss?

Incubate with human liver microsomes (HLM) in deuterium-depleted media to reduce back-exchange. Use NADPH-regenerating systems and monitor deuterium retention via LC-HRMS. Compare intrinsic clearance (Clint) between deuterated and non-deuterated forms to quantify isotopic stabilization effects. If deuterium loss exceeds 20%, consider alternative labeling positions or formulation with CYP450 inhibitors (e.g., ketoconazole) .

Q. How do researchers validate this compound’s role in atrial-selective antiarrhythmic mechanisms using in silico models?

Develop molecular dynamics (MD) simulations of Vernakalant-d6 binding to atrial Kv1.5 channels (PDB: 6RV2). Compare binding free energy (ΔG) with ventricular channels (e.g., hERG) using MM-PBSA calculations . Validate predictions with mutagenesis studies (e.g., S6 domain mutations) to confirm key residues for deuterium-dependent affinity changes .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots to assess inter-laboratory variability in potency measurements.
  • Safety Protocols : Follow OSHA hazard guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .
  • Literature Gaps : Prioritize studies on Vernakalant-d6’s off-target effects (e.g., neuronal Kir channels) and long-term deuterium stability in storage .

Properties

CAS No.

866455-16-5

Molecular Formula

C₂₀H₂₆D₆ClNO₄

Molecular Weight

391.96

Synonyms

Vernakalant bis(Methoxy-d3) Hydrochloride;  (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride;  (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride;  (1R,2R)-2-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.